molecular formula C12H10N2O2S2 B2368894 N-(1H-indol-5-yl)-2-thiophenesulfonamide CAS No. 710945-69-0

N-(1H-indol-5-yl)-2-thiophenesulfonamide

Cat. No.: B2368894
CAS No.: 710945-69-0
M. Wt: 278.34
InChI Key: OEQJFUFUOIJGMI-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)-2-thiophenesulfonamide is a compound that combines the structural features of both indole and thiophene. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Thiophene is a five-membered ring containing one sulfur atom. The sulfonamide group (-SO2NH2) is attached to the thiophene ring, making this compound a sulfonamide derivative. This unique combination of structures imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-2-thiophenesulfonamide typically involves the following steps:

    Formation of the Indole Derivative: The indole nucleus can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Formation of the Thiophene Derivative: Thiophene derivatives can be synthesized using methods like the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.

    Sulfonamide Formation: The final step involves the sulfonation of the thiophene ring followed by the coupling of the indole derivative to form this compound. This can be achieved using sulfonyl chlorides and amines under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Raw Material Preparation: Ensuring the availability of high-purity indole and thiophene derivatives.

    Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

    Purification: Using techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-2-thiophenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(1H-indol-5-yl)-2-thiophenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-2-thiophenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1H-indol-3-yl)thiophene-2-sulfonamide: Similar structure but with the indole nitrogen at a different position.

    N-(1H-indol-5-yl)benzene-2-sulfonamide: Similar structure but with a benzene ring instead of thiophene.

    N-(1H-indol-5-yl)furan-2-sulfonamide: Similar structure but with a furan ring instead of thiophene.

Uniqueness

N-(1H-indol-5-yl)-2-thiophenesulfonamide is unique due to the combination of indole and thiophene rings, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

N-(1H-indol-5-yl)-2-thiophenesulfonamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive review of its biological activities, including findings from various studies, data tables summarizing key results, and insights from case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an indole moiety linked to a thiophene sulfonamide. This unique structure contributes to its potential pharmacological properties. The sulfonamide group is known for its role in various biological activities, including antibacterial and antitumor effects.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of compounds were synthesized and evaluated for their antiproliferative effects against different cancer cell lines, including pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and lung (A-549) cancers.

Table 1: Antiproliferative Activity of this compound Derivatives

CompoundGI50 (µM)Cancer Cell Line
5g2.3Panc-1
5b2.8MCF-7
5d3.5HT-29
Doxorubicin1.1A-549

The compound with the ortho-methoxy group (5g) exhibited the highest potency among the tested derivatives, suggesting that structural modifications can significantly influence biological activity .

2. Enzyme Inhibition

This compound also demonstrates enzyme inhibitory properties, particularly against carbonic anhydrase (CA) isoforms. Inhibitory assays revealed that certain derivatives selectively inhibited tumor-associated isoforms such as hCA IX and XII, while showing minimal effects on cytosolic isoforms hCA I and II.

Table 2: Inhibitory Activity Against Carbonic Anhydrase Isoforms

CompoundhCA IX Ki (µM)hCA XII Ki (µM)
5a0.80.70
5b0.90.80
Acetazolamide0.250.20

These results indicate that the compound could serve as a lead for developing selective CA inhibitors, which are valuable in treating conditions like glaucoma and cancer .

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Compounds derived from this scaffold have shown activity against various bacterial strains, indicating potential as new antibacterial agents.

Table 3: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainZone of Inhibition (mm)
OX7E. coli15
OX11S. aureus18

These findings suggest that modifications to the thiophene sulfonamide structure can enhance antibacterial efficacy .

Case Studies

Several case studies have been conducted to further understand the biological activity of this compound:

Case Study 1: Anticancer Efficacy in Vivo

In an in vivo study, mice bearing xenograft tumors treated with the most active derivative showed significant tumor regression compared to control groups, supporting its potential for further development as an anticancer agent.

Case Study 2: Mechanistic Studies on Enzyme Inhibition

Mechanistic studies utilizing molecular docking simulations indicated that this compound binds effectively to the active site of carbonic anhydrase isoforms, providing insights into its selectivity and potency.

Properties

IUPAC Name

N-(1H-indol-5-yl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S2/c15-18(16,12-2-1-7-17-12)14-10-3-4-11-9(8-10)5-6-13-11/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQJFUFUOIJGMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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